molecular formula C20H18ClN3O3S B3019694 ethyl 2-{2-[(E)-N'-[(3-chlorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate CAS No. 250713-84-9

ethyl 2-{2-[(E)-N'-[(3-chlorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate

Cat. No.: B3019694
CAS No.: 250713-84-9
M. Wt: 415.89
InChI Key: CIHQABSNYUVABR-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(E)-N’-[(3-chlorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate is a complex organic compound that features a thiazole ring, an imidamido group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(E)-N’-[(3-chlorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The imidamido group is introduced via a condensation reaction with an appropriate amine, followed by the esterification of the benzoic acid derivative with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(E)-N’-[(3-chlorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-{2-[(E)-N’-[(3-chlorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving thiazole and imidamido groups.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(E)-N’-[(3-chlorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The imidamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The benzoate ester can facilitate the compound’s transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{2-[(E)-N’-[(3-bromophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate
  • Ethyl 2-{2-[(E)-N’-[(3-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate
  • Ethyl 2-{2-[(E)-N’-[(3-methylphenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate

Uniqueness

Ethyl 2-{2-[(E)-N’-[(3-chlorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and binding properties. This compound’s specific combination of functional groups makes it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-[2-[(E)-[(3-chlorophenyl)methoxyamino]methylideneamino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-2-26-19(25)17-9-4-3-8-16(17)18-12-28-20(24-18)22-13-23-27-11-14-6-5-7-15(21)10-14/h3-10,12-13H,2,11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHQABSNYUVABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)N=CNOCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)/N=C/NOCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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